molecular formula C18H26N4O2 B2578033 N1-cyclopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049509-52-5

N1-cyclopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No. B2578033
CAS RN: 1049509-52-5
M. Wt: 330.432
InChI Key: QQBKZJYIEGJGLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N1-cyclopropyl-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide”, there are related compounds that have been synthesized. For instance, a series of 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives were synthesized . Another series of 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .

Scientific Research Applications

CDK2/Cyclin A Inhibitors as Antitumor Agents

The research by Pevarello et al. (2005) focuses on the development of 3-aminopyrazole class inhibitors targeting CDK2/cyclin A-E, which are explored as anticancer agents. These inhibitors, including PNU-292137 and PHA-533533, show promise in vitro and in vivo against tumor cell proliferation, highlighting the potential of specific structural classes for cancer treatment. This research exemplifies the exploration of novel chemical structures for therapeutic applications in oncology, demonstrating the importance of structural optimization in drug discovery (Pevarello et al., 2005).

Anticonvulsant Activity of Hybrid Compounds

Kamiński et al. (2015) synthesized and evaluated a series of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides for anticonvulsant activity. These compounds incorporate chemical fragments of known antiepileptic drugs, demonstrating broad spectra of activity across various seizure models. This research underlines the strategy of combining pharmacophores from established drugs to create new therapeutic options for epilepsy (Kamiński et al., 2015).

Polyamine Analogue-Induced Programmed Cell Death

Ha et al. (1997) studied the polyamine analogue CPENSpm, identifying its role in inducing programmed cell death through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT). This research provides insight into the mechanisms by which specific chemical structures can modulate cellular pathways to induce cytotoxicity in cancer cells, offering a potential approach for developing new anticancer agents (Ha et al., 1997).

Monoamine Oxidase Inhibition

Fuller et al. (1978) evaluated N-phenacyl-cyclopropylamine hydrobromide as a monoamine oxidase (MAO) inhibitor, illustrating the compound's selectivity towards type B MAO. This study highlights the relevance of cyclopropylamine derivatives in modulating enzymatic activity, contributing to the understanding of MAO inhibition's therapeutic potential in treating neurological disorders (Fuller et al., 1978).

properties

IUPAC Name

N'-cyclopropyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c23-17(18(24)20-15-7-8-15)19-9-4-10-21-11-13-22(14-12-21)16-5-2-1-3-6-16/h1-3,5-6,15H,4,7-14H2,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBKZJYIEGJGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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